molecular formula C13H14BrFN2O2 B1527823 1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole CAS No. 1187927-88-3

1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole

Cat. No. B1527823
CAS RN: 1187927-88-3
M. Wt: 329.16 g/mol
InChI Key: HWXUZPRTYBBNCH-UHFFFAOYSA-N
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Description

“1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole” is a chemical compound with the molecular formula C13H14BrFN2O2 . It has a molecular weight of 329.165 . This compound is related to “5-bromo-6-fluoro-1H-indazole”, which has a molecular weight of 215.02 .


Synthesis Analysis

The synthesis of indazoles, the core structure of the compound , has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole” is represented by the formula C13H14BrFN2O2 . The InChI code for this compound is 1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H, (H,10,11) .


Chemical Reactions Analysis

Indazoles, which are part of the structure of “1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole”, can be synthesized through various reactions, including transition metal-catalyzed reactions . For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Physical And Chemical Properties Analysis

“1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole” has a density of 1.5±0.1 g/cm3 and a boiling point of 393.9±52.0 °C at 760 mmHg . The physical form of this compound is solid .

Scientific Research Applications

Homoscorpionates with Tunable Regiochemistry

A series of hydrotris(indazolyl)borates, containing diverse substituents on the indazole ring, have been synthesized, demonstrating the versatility of indazole derivatives in creating ligands with tunable regiochemistry for metal complexation. These studies highlight the potential of indazole derivatives, including structures similar to "1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole," in developing new materials and catalysts for various applications (Rheingold et al., 1997).

Synthesis of Peptidomimetics and Biologically Active Compounds

Indazole derivatives have been employed in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, a key structure for the development of peptidomimetics and biologically active compounds. This research demonstrates the importance of indazole derivatives in medicinal chemistry for creating structures with potential pharmaceutical applications (Ferrini et al., 2015).

Supramolecular Organization and Synthetic Procedures

The synthesis and characterization of perfluorinated 1H-indazoles and their derivatives, showcasing their supramolecular organization, underline the role of indazole derivatives in the development of materials with specific physical and chemical properties. These studies offer insights into the potential use of indazole derivatives in designing new materials with unique structural and functional attributes (Muñoz et al., 2014).

Regioselective Protection and Amine Coupling Reactions

Research on the regioselective protection of indazoles, including the synthesis of novel derivatives through Buchwald reactions, illustrates the synthetic versatility of indazole derivatives. These findings are crucial for the development of new synthetic routes and the modification of indazole-based molecules for various scientific and pharmaceutical applications (Slade et al., 2009).

properties

IUPAC Name

tert-butyl 5-bromo-6-fluoro-3-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2O2/c1-7-8-5-9(14)10(15)6-11(8)17(16-7)12(18)19-13(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXUZPRTYBBNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC(=C(C=C12)Br)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696186
Record name tert-Butyl 5-bromo-6-fluoro-3-methyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole

CAS RN

1187927-88-3
Record name tert-Butyl 5-bromo-6-fluoro-3-methyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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